beta-Ionylbromoacetate

Description

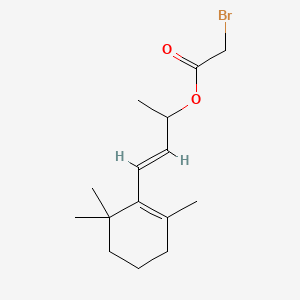

The compound beta-Ionylbromoacetate is a brominated ester derivative of beta-ionol, a terpenoid alcohol. Its structure features a bromoacetate group (-O-CO-CH2-Br) attached to the beta-ionyl moiety, a cyclic monoterpene backbone.

Properties

CAS No. |

81112-42-7 |

|---|---|

Molecular Formula |

C15H23BrO2 |

Molecular Weight |

315.25 g/mol |

IUPAC Name |

[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] 2-bromoacetate |

InChI |

InChI=1S/C15H23BrO2/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)18-14(17)10-16/h7-8,12H,5-6,9-10H2,1-4H3/b8-7+ |

InChI Key |

SCDBNWDJDBZRDB-BQYQJAHWSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)CBr |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)CBr |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)CBr |

Synonyms |

eta-IBA beta-ionylbromoacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of explicit data on beta-Ionylbromoacetate in the provided evidence, comparisons are drawn to structurally related esters and brominated compounds from the available sources.

Table 1: Structural and Functional Comparison of Benzoate Esters and Brominated Analogues

Key Observations:

Structural Differences: Unlike simple benzoates (e.g., methyl or isopropyl benzoate), this compound incorporates a bromoacetate group, which likely increases its electrophilicity compared to non-halogenated esters. This aligns with the reactivity of brominated compounds in substitution reactions, as seen in for bromoacetate intermediates. The beta-ionyl group (a cyclic terpene) distinguishes it from aliphatic or aromatic benzoates in , suggesting unique steric and electronic properties.

Synthetic Relevance: Bromoacetates are often used as alkylating agents. However, the absence of beta-ionyl derivatives in the evidence implies that specific reaction conditions (e.g., catalysts, solvents) for synthesizing such terpene-bromoacetate hybrids remain undocumented.

Toxicity and Regulatory Status: Brominated esters may pose higher toxicity compared to non-halogenated analogues (e.g., methyl benzoate).

Limitations of Available Evidence

The provided materials lack direct references to this compound. This gap precludes a data-driven comparison.

Recommendations for Further Research

Consult specialized chemical databases (e.g., SciFinder, Reaxys) for synthesis protocols or spectral data on this compound.

Investigate terpene-bromoacetate hybrids in peer-reviewed journals for reactivity and applications.

Validate toxicity and regulatory compliance through dedicated toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.